molecular formula C7H10N2O3 B14528057 5-(1-Methoxyethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 62746-81-0

5-(1-Methoxyethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14528057
CAS No.: 62746-81-0
M. Wt: 170.17 g/mol
InChI Key: YUVWHHADGOFCJB-UHFFFAOYSA-N
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Description

5-(1-Methoxyethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes, including the formation of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methoxyethyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-acetyl-4-aminopyrimidines with methoxyethyl reagents under specific conditions. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) to form the desired pyrimidine derivative . Another approach includes the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methoxyethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(1-Methoxyethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to altered cellular processes. For example, derivatives of pyrimidine compounds have been shown to inhibit protein kinases, which play a crucial role in cell signaling and proliferation . The exact molecular targets and pathways may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Methoxyethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific functional groups and the resulting chemical properties. Its methoxyethyl group provides distinct reactivity and potential for further functionalization, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62746-81-0

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

5-(1-methoxyethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H10N2O3/c1-4(12-2)5-3-8-7(11)9-6(5)10/h3-4H,1-2H3,(H2,8,9,10,11)

InChI Key

YUVWHHADGOFCJB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CNC(=O)NC1=O)OC

Origin of Product

United States

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